

# BRD5648: Application Notes for Solubility and Vehicle Preparation

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## Compound of Interest

Compound Name: BRD5648

Cat. No.: B2913689

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## Introduction

**BRD5648**, also known as (R)-BRD0705, is the inactive (R)-enantiomer of the potent and paralog-selective GSK3 $\alpha$  inhibitor, BRD0705.<sup>[1][2]</sup> As the inactive enantiomer, **BRD5648** serves as an ideal negative control in experimental settings to ensure that the observed effects are due to the specific inhibition of GSK3 $\alpha$  by BRD0705 and not off-target effects.<sup>[1][2]</sup> It does not induce changes in enzyme phosphorylation or the stabilization of total  $\beta$ -catenin protein.<sup>[1][2]</sup> Proper solubilization and vehicle preparation are critical for accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of **BRD5648** and the preparation of a vehicle suitable for in vivo studies.

## Physicochemical and Solubility Data

**BRD5648** is a small molecule with the following properties:

- Molecular Formula: C<sub>20</sub>H<sub>23</sub>N<sub>3</sub>O
- Molecular Weight: 321.42 g/mol

The solubility of **BRD5648** in commonly used laboratory solvents is summarized in the table below. It is crucial to note that sonication is recommended to aid dissolution in DMSO.<sup>[2]</sup>

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	300 mg/mL	933.36 mM	Sonication is recommended[2]
In vivo Vehicle	≥ 7.5 mg/mL	≥ 23.33 mM	Clear solution obtained with a specific formulation[1]

## Experimental Protocols

### Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 300 mg/mL stock solution of **BRD5648** in DMSO.

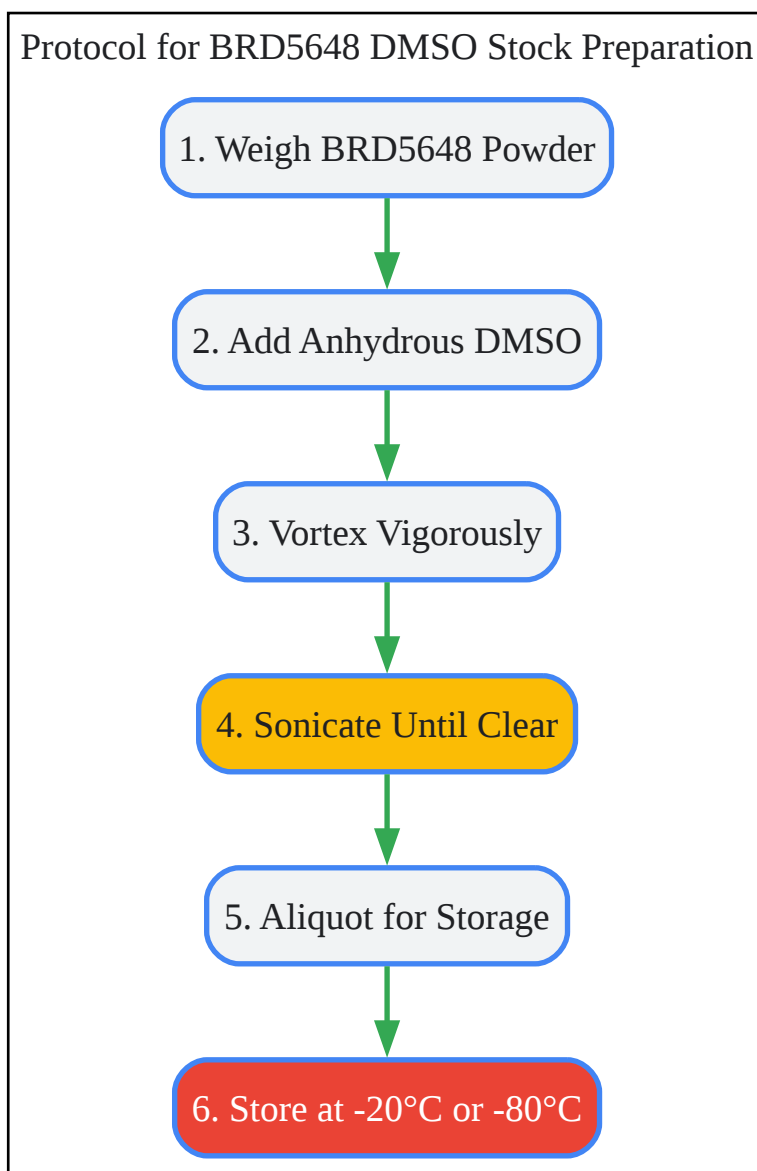
Materials:

- **BRD5648** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Sonicator (bath or probe)

Procedure:

- Weighing: Accurately weigh the desired amount of **BRD5648** powder in a suitable tube. For example, to prepare 1 mL of a 300 mg/mL solution, weigh 300 mg of **BRD5648**.

- Solvent Addition: Add the calculated volume of DMSO to the tube containing the **BRD5648** powder.
- Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to begin the dissolution process.
- Sonication: Place the tube in a sonicator bath. Sonicate the mixture until the solution becomes clear and all particulate matter is dissolved. This step is crucial for achieving the maximum solubility of 300 mg/mL.[\[2\]](#)
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)[\[2\]](#)



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Figure 1. Workflow for preparing a **BRD5648** stock solution in DMSO.

## Preparation of an In Vivo Vehicle Formulation

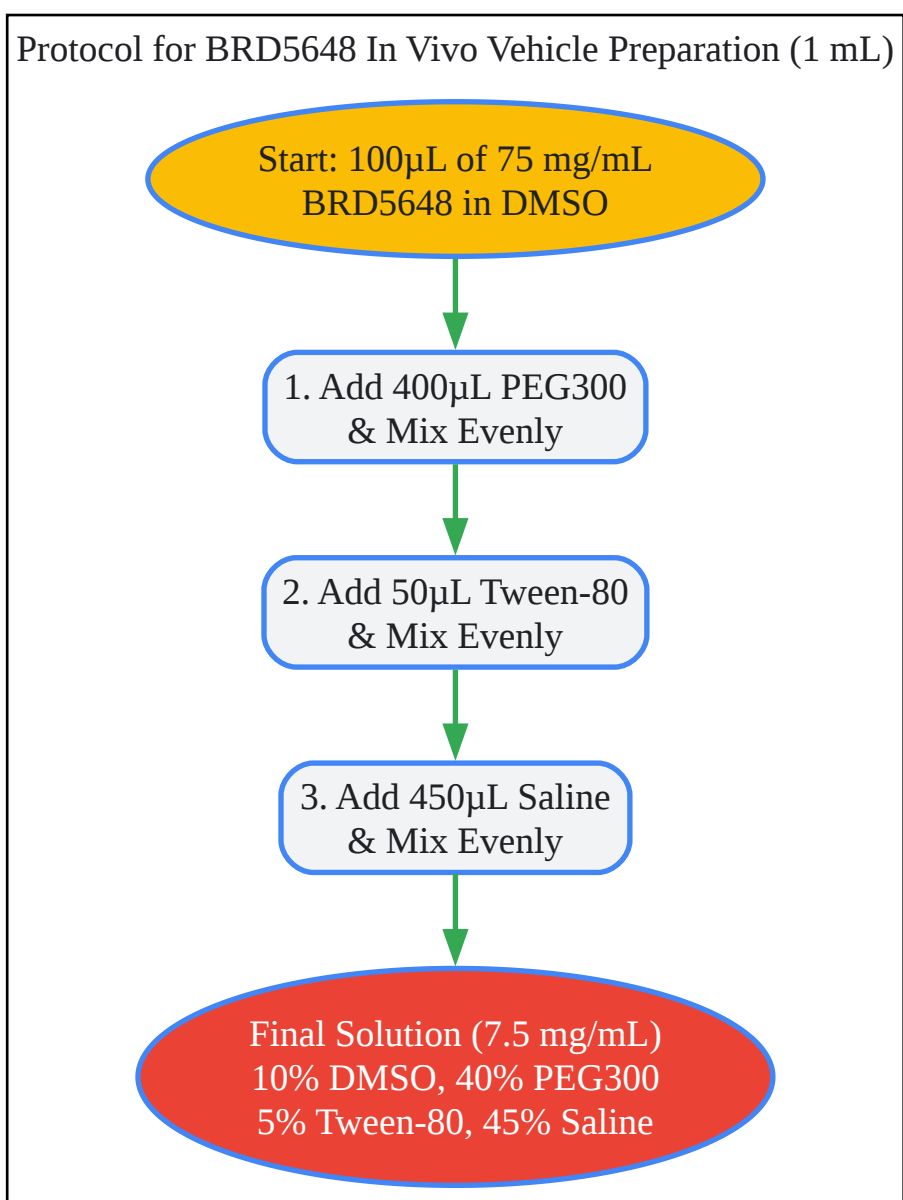
This protocol details the preparation of a vehicle suitable for administering **BRD5648** in vivo, yielding a clear solution of at least 7.5 mg/mL.[1] The example below is for preparing 1 mL of the final working solution.

Materials:

- **BRD5648** DMSO stock solution (e.g., 75 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Calibrated pipettes

Procedure:

- **Starting Material:** Begin with a prepared DMSO stock solution of **BRD5648**. For this protocol, a 75 mg/mL stock is used to achieve a final concentration of 7.5 mg/mL.<sup>[1]</sup>
- **Step 1 - DMSO and PEG300:** In a sterile tube, add 400  $\mu$ L of PEG300. To this, add 100  $\mu$ L of the 75 mg/mL **BRD5648** DMSO stock solution. Mix thoroughly until the solution is homogeneous.
- **Step 2 - Add Tween-80:** To the DMSO/PEG300 mixture, add 50  $\mu$ L of Tween-80. Mix again until the solution is uniform and clear.
- **Step 3 - Final Dilution with Saline:** Add 450  $\mu$ L of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly to ensure a final, clear solution.
- **Final Concentration:** The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a **BRD5648** concentration of 7.5 mg/mL.



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Figure 2. Step-by-step workflow for preparing the in vivo vehicle for **BRD5648**.

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## References

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- 2. BRD5648 | GSK-3 | TargetMol [targetmol.com]
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